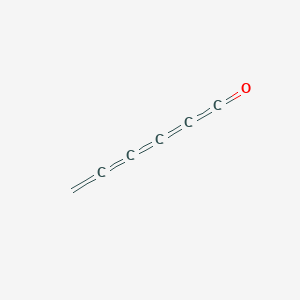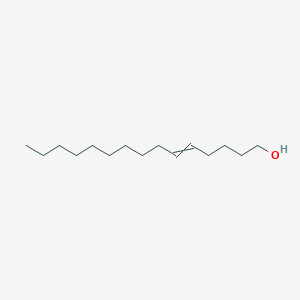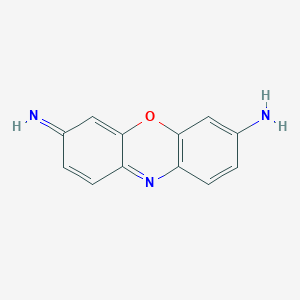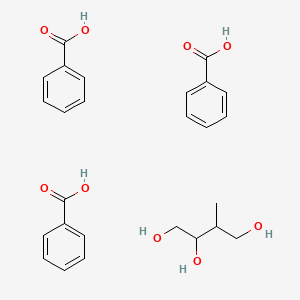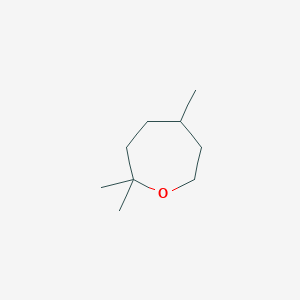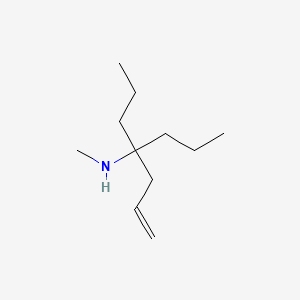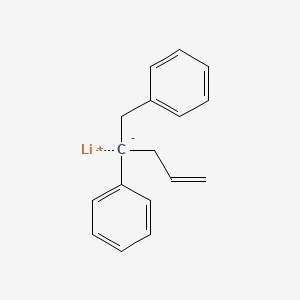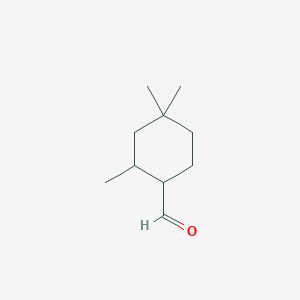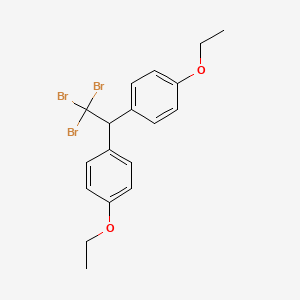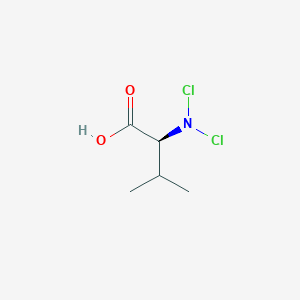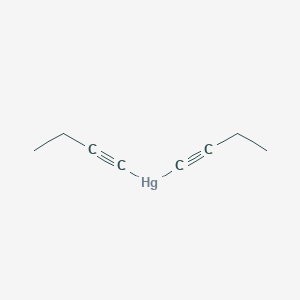
Di(but-1-yn-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(but-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two but-1-yn-1-yl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:
HgCl2+2C4H5→Hg(C4H5)2+2HCl
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.
Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.
Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Mercury(II) oxide and but-1-yne.
Reduction: Elemental mercury and but-1-yne.
Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.
Aplicaciones Científicas De Investigación
Di(but-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.
Mecanismo De Acción
The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to the mercury atom.
Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.
Diphenylmercury: Contains two phenyl groups attached to the mercury atom.
Uniqueness
Di(but-1-yn-1-yl)mercury is unique due to the presence of the but-1-yn-1-yl groups, which confer distinct chemical properties compared to other organomercury compounds. These properties include increased reactivity and the ability to participate in a wider range of chemical reactions.
Propiedades
Número CAS |
63776-22-7 |
|---|---|
Fórmula molecular |
C8H10Hg |
Peso molecular |
306.76 g/mol |
Nombre IUPAC |
bis(but-1-ynyl)mercury |
InChI |
InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3; |
Clave InChI |
QRHSTNYCUOLOEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC#C[Hg]C#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
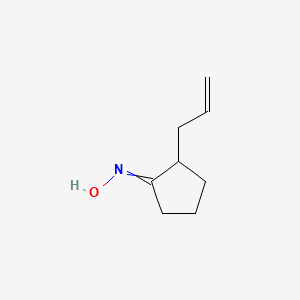
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
